molecular formula C11H23NO2 B065215 tert-butyl (3R)-3-amino-5-methylhexanoate CAS No. 166023-29-6

tert-butyl (3R)-3-amino-5-methylhexanoate

Cat. No.: B065215
CAS No.: 166023-29-6
M. Wt: 201.31 g/mol
InChI Key: WBOPVTYXLFEVGP-UHFFFAOYSA-N
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Description

tert-Butyl (3R)-3-amino-5-methylhexanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a methyl group on a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Esterification: One common method involves the esterification of (3R)-3-amino-5-methylhexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.

Industrial Production Methods: Industrial production often employs continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3R)-3-amino-5-methylhexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific reagents and conditions used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products:

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halides or hydroxyl derivatives.

Comparison with Similar Compounds

    tert-Butyl (3R)-3-amino-5-methylpentanoate: Similar structure but with a shorter carbon chain.

    tert-Butyl (3R)-3-amino-5-methylheptanoate: Similar structure but with a longer carbon chain.

    tert-Butyl (3R)-3-amino-5-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness: tert-Butyl (3R)-3-amino-5-methylhexanoate is unique due to the presence of both the tert-butyl ester and amino groups on the same molecule. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 3-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOPVTYXLFEVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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